molecular formula C13H10F3NO2 B6368802 2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine, 95% CAS No. 1261940-42-4

2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine, 95%

Cat. No. B6368802
CAS RN: 1261940-42-4
M. Wt: 269.22 g/mol
InChI Key: YEOLZERMKUYXEY-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine, 95% (2H5M3TP) is an organic compound belonging to the pyridine family. It is a colorless solid with a molecular weight of 246.24 g/mol. 2H5M3TP has been studied extensively for its potential applications in various scientific research fields, such as organic synthesis, medicinal chemistry, and drug discovery.

Scientific Research Applications

2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine, 95% has been used in a variety of scientific research applications, such as organic synthesis, medicinal chemistry, and drug discovery. It has been used as a starting material for the synthesis of various organic compounds, such as pyridine derivatives and heterocyclic compounds. In medicinal chemistry, it has been used as a precursor for the synthesis of various drugs, such as anti-inflammatory drugs, antimalarials, and anticonvulsants. In drug discovery, it has been used as a starting material for the synthesis of novel drugs.

Mechanism of Action

2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine, 95% has been found to interact with various biological molecules, such as proteins and enzymes. It has been shown to bind to certain enzymes, such as cytochrome P450 enzymes, and inhibit their activity. This inhibition of enzyme activity can lead to a variety of physiological effects, such as changes in metabolism and cell signaling pathways.
Biochemical and Physiological Effects
2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and this can lead to changes in metabolism and cell signaling pathways. In addition, it has been found to have anti-inflammatory, anticonvulsant, and antimalarial properties.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable in air and light. Furthermore, it has a low toxicity and is relatively non-irritating to the skin. However, it can be difficult to purify and can be toxic if inhaled or ingested.

Future Directions

There are several possible future directions for research involving 2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine, 95%. These include further studies of its mechanism of action and biochemical and physiological effects, as well as the development of novel drugs and organic compounds based on its structure. Additionally, further research could be conducted to improve the synthesis of 2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine, 95% and to develop more efficient methods for its purification. Finally, further studies could be conducted to investigate the potential therapeutic applications of 2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine, 95%.

Synthesis Methods

2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-methoxy-3-trifluoromethylphenyl bromide with 2-hydroxypyridine in the presence of an acid catalyst, such as sulfuric acid. The second step involves the reaction of the resulting product with sodium hydroxide to yield 2-Hydroxy-5-(4-methoxy-3-trifluoromethylphenyl)pyridine, 95%.

properties

IUPAC Name

5-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-19-11-4-2-8(6-10(11)13(14,15)16)9-3-5-12(18)17-7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOLZERMKUYXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC(=O)C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683219
Record name 5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261940-42-4
Record name 5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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